3-(Prop-2-enoyloxy)propyl prop-2-enoate amine
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Overview
Description
3-(Prop-2-enoyloxy)propyl prop-2-enoate amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acrylate groups, making it highly reactive and suitable for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-enoyloxy)propyl prop-2-enoate amine typically involves the esterification of glycerol with acrylic acid. The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate. The process involves the following steps:
Esterification: Glycerol is reacted with acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-enoyloxy)propyl prop-2-enoate amine undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties.
Addition Reactions: It can participate in addition reactions with nucleophiles and electrophiles.
Substitution Reactions: The acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Addition Reactions: Reagents like hydrogen bromide (HBr) or sodium hydroxide (NaOH) are commonly used.
Substitution Reactions: Conditions such as elevated temperatures and the presence of catalysts like palladium on carbon (Pd/C) are employed.
Major Products Formed
Polymers: The polymerization of this compound results in the formation of cross-linked polymers with high mechanical strength and thermal stability.
Addition Products: The addition reactions yield various derivatives depending on the reagents used.
Scientific Research Applications
3-(Prop-2-enoyloxy)propyl prop-2-enoate amine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: The compound is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is investigated for its potential use in creating biocompatible coatings for medical devices.
Industry: The compound is utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties.
Mechanism of Action
The mechanism of action of 3-(Prop-2-enoyloxy)propyl prop-2-enoate amine involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups in the compound react with initiators to form free radicals, which then propagate the polymerization process. This results in the formation of a three-dimensional polymer network with enhanced mechanical and thermal properties.
Comparison with Similar Compounds
Similar Compounds
Glycerol triacrylate: Similar in structure but with three acrylate groups attached to glycerol.
Pentaerythritol tetraacrylate: Contains four acrylate groups attached to a pentaerythritol backbone.
Uniqueness
3-(Prop-2-enoyloxy)propyl prop-2-enoate amine is unique due to its specific arrangement of acrylate groups, which imparts distinct reactivity and properties. Its ability to form highly cross-linked polymers makes it particularly valuable in applications requiring high mechanical strength and thermal stability.
Properties
Molecular Formula |
C9H15NO4 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
azane;3-prop-2-enoyloxypropyl prop-2-enoate |
InChI |
InChI=1S/C9H12O4.H3N/c1-3-8(10)12-6-5-7-13-9(11)4-2;/h3-4H,1-2,5-7H2;1H3 |
InChI Key |
XZIIVEOUOGNYLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCOC(=O)C=C.N |
Origin of Product |
United States |
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